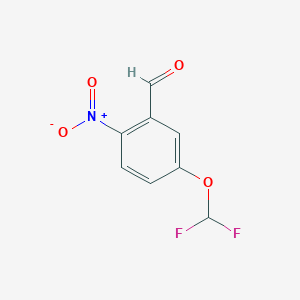

5-Difluoromethoxy-2-nitrobenzaldehyde

概述

描述

5-Difluoromethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H5F2NO4 It is a derivative of benzaldehyde, where the benzene ring is substituted with a difluoromethoxy group at the 5-position and a nitro group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethoxy-2-nitrobenzaldehyde typically involves multiple steps, including etherification, nitration, and oxidation reactions. One common method starts with the etherification of a suitable precursor, followed by nitration to introduce the nitro group. The final step involves oxidation to form the aldehyde group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

5-Difluoromethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Reduction: 5-Difluoromethoxy-2-aminobenzaldehyde.

Oxidation: 5-Difluoromethoxy-2-nitrobenzoic acid.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

5-Difluoromethoxy-2-nitrobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-Difluoromethoxy-2-nitrobenzaldehyde depends on the specific application and the chemical reactions it undergoes. In reduction reactions, the nitro group is converted to an amine, which can interact with biological targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid, which can participate in further chemical transformations. The difluoromethoxy group can influence the compound’s reactivity and stability, affecting its interactions with molecular targets.

相似化合物的比较

Similar Compounds

2-Difluoromethoxy-5-nitrobenzaldehyde: Similar structure but with different substitution pattern.

5-Difluoromethoxy-2-aminobenzaldehyde: Reduction product of 5-Difluoromethoxy-2-nitrobenzaldehyde.

5-Difluoromethoxy-2-nitrobenzoic acid: Oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both a difluoromethoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

生物活性

5-Difluoromethoxy-2-nitrobenzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with biological molecules, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H6F2N2O3 and a molecular weight of 217.13 g/mol. The compound features a difluoromethoxy group and a nitro group attached to a benzaldehyde structure, which contributes to its unique chemical properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6F2N2O3 |

| Molecular Weight | 217.13 g/mol |

| CAS Number | 1263299-71-3 |

| Functional Groups | Nitro, Difluoromethoxy |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its nitro group, which is known for conferring various pharmacological effects. Nitro compounds are recognized for their antimicrobial , antineoplastic , and anti-inflammatory properties.

Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA. For instance, compounds like metronidazole utilize this mechanism effectively against anaerobic bacteria and protozoa .

In laboratory studies, this compound demonstrated significant antibacterial activity against several strains of bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents.

Antineoplastic Effects

Recent research indicates that nitro compounds can also exhibit antitumor activity. The presence of the nitro group is crucial in mediating cytotoxic effects on cancer cells through various pathways, including the generation of reactive oxygen species (ROS) that induce apoptosis .

This compound has shown promise in preliminary studies as an inhibitor of tumor cell proliferation, warranting further investigation into its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction to Active Metabolites : The nitro group undergoes reduction within cells, generating reactive species that interact with cellular macromolecules.

- DNA Interaction : Reduced forms of nitro compounds can bind to DNA, causing strand breaks and leading to cell death.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), which play roles in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Study 1 : A study published in Pharmaceutical Chemistry reported that derivatives of nitrobenzaldehydes exhibited significant antibacterial activity against resistant bacterial strains, suggesting that modifications like those found in this compound could enhance efficacy .

- Study 2 : Research on similar nitro-containing compounds indicated promising results in inhibiting cancer cell lines through apoptotic pathways triggered by ROS generation.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-difluoromethoxy-2-nitrobenzaldehyde, and what reaction conditions are critical for optimizing yield?

- Answer : The synthesis typically involves three steps:

Etherification : Introduction of the difluoromethoxy group to a precursor (e.g., 2-nitrophenol derivative) using reagents like chlorodifluoromethane under basic conditions.

Nitration : Nitration at the 2-position of the benzene ring using nitric acid in a sulfuric acid medium at controlled temperatures (0–5°C).

Oxidation : Conversion of a methyl or hydroxymethyl group to the aldehyde functionality using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .

- Critical Conditions : Temperature control during nitration prevents byproduct formation, while solvent choice (e.g., DMF for etherification) impacts reaction efficiency.

Q. How does the difluoromethoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The electron-withdrawing nature of the difluoromethoxy group (-OCF₂) activates the aromatic ring toward electrophilic substitution but stabilizes the meta and para positions, directing nucleophilic attacks to specific sites. For example, in SNAr reactions, the nitro group at the 2-position further polarizes the ring, enhancing reactivity at the 4- and 6-positions .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the difluoromethoxy group (-OCF₂; δ ≈ -70 ppm).

- IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and aldehyde (∼1700 cm⁻¹) groups validate functional groups.

- X-ray Crystallography : Resolves crystal packing and confirms molecular geometry (e.g., using SHELX software for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for the oxidation step of this compound synthesis?

- Answer : Discrepancies often arise from competing side reactions (e.g., over-oxidation to carboxylic acids). To address this:

- Methodological Adjustments : Use milder oxidizing agents (e.g., MnO₂ instead of KMnO₄) in anhydrous solvents like dichloromethane.

- In Situ Monitoring : Employ TLC or HPLC to track aldehyde formation and terminate reactions at optimal timepoints .

Q. What computational methods are suitable for predicting the regioselectivity of this compound in Diels-Alder reactions?

- Answer :

- DFT Calculations : Models like B3LYP/6-311+G(d,p) predict frontier molecular orbitals (FMOs) to identify reactive sites.

- Molecular Dynamics Simulations : Assess steric effects from the bulky difluoromethoxy group on diene approach angles.

- Validation : Cross-check with experimental LC-MS data to confirm adduct formation .

Q. How does the nitro group in this compound affect its potential as a precursor in medicinal chemistry?

- Answer : The nitro group serves dual roles:

- Synthetic Versatility : Reduces to an amine (-NH₂) for coupling with pharmacophores (e.g., via Buchwald-Hartwig amination).

- Electrophilic Reactivity : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl scaffolds in drug candidates.

- Challenges : Nitro groups may induce cytotoxicity, requiring post-synthetic reduction in later stages .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

- Answer :

- Stabilization : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation.

- Additives : Include radical scavengers (e.g., BHT) to inhibit autoxidation of the aldehyde group.

- Purity Checks : Regular GC-MS analysis to detect degradation products like 5-difluoromethoxy-2-nitrobenzoic acid .

Q. Data Contradiction and Reproducibility

Q. How should researchers address inconsistent NMR data for this compound across studies?

- Answer : Variations often stem from solvent effects or impurities. Best practices include:

- Standardized Protocols : Use deuterated DMSO-d₆ or CDCl₃ for consistency.

- Spiking Experiments : Add authentic samples to distinguish impurity peaks.

- Collaborative Validation : Cross-laboratory reproducibility tests using shared reference batches .

Q. Why do catalytic reduction methods for the nitro group in this compound yield conflicting results?

- Answer : Catalyst choice (e.g., Pd/C vs. Raney Ni) and solvent polarity significantly influence selectivity:

- Pd/C in EtOH : Partial reduction to hydroxylamine intermediates.

- H₂ Pressure Optimization : Higher pressures (≥3 atm) with PtO₂ ensure complete reduction to the amine.

- Side Reactions : Monitor for dehalogenation of the difluoromethoxy group via ¹⁹F NMR .

Q. Methodological Tables

属性

IUPAC Name |

5-(difluoromethoxy)-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-8(10)15-6-1-2-7(11(13)14)5(3-6)4-12/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBUIHREGSKCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。